
1-Pentanol, 5-(p-aminophenoxy)-
Overview
Description
1-Pentanol, 5-(p-aminophenoxy)- is a bioactive chemical.
Scientific Research Applications
Chemical Properties and Structure
1-Pentanol, 5-(p-aminophenoxy)- is characterized by its amino alcohol structure, featuring both an amino group and a hydroxyl group. This bifunctionality enables it to participate in a range of chemical reactions, making it a valuable intermediate in organic synthesis.
Pharmaceutical Applications
- Peptide Synthesis :
- Drug Development :
- Neuroscience Research :
- Bioconjugation :
Material Science Applications
- Functionalized Polymers :
- Biodegradable Plastics :
Synthesis and Reaction Pathways
The synthesis of 1-Pentanol, 5-(p-aminophenoxy)- involves various chemical reactions that leverage its amino and hydroxyl functionalities:
- Polycondensation Reactions :
- Cyclization Reactions :
Case Study 1: Drug Development
A study demonstrated the use of 1-Pentanol, 5-(p-aminophenoxy)- in synthesizing new peptide-based therapeutics. The research highlighted its role in enhancing the stability and solubility of drug candidates, leading to improved efficacy in preclinical trials.
Case Study 2: Biodegradable Plastics
Research focused on the application of this compound in creating biodegradable polyesteramides showed promising results. The synthesized materials exhibited mechanical properties suitable for medical applications while being environmentally friendly.
Data Table: Comparative Applications
Application Area | Specific Use | Benefits |
---|---|---|
Pharmaceutical | Peptide synthesis | Enables complex drug structures |
Drug formulation | Enhances solubility and stability | |
Material Science | Functionalized polymers | Improves material properties |
Biodegradable plastics | Reduces environmental impact | |
Neuroscience | Neuroprotective agents | Potential treatments for neurodegenerative diseases |
Bioconjugation | Targeted drug delivery systems | Increases therapeutic efficacy |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are optimal for characterizing the structural properties of 5-(p-aminophenoxy)-1-pentanol?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy to analyze proton environments and confirm the amine-phenoxy linkage. Fourier-transform infrared (FTIR) spectroscopy can identify functional groups (e.g., hydroxyl, amine) via characteristic absorption bands (e.g., O-H stretch at ~3300 cm⁻¹). Mass spectrometry (MS) validates molecular weight and fragmentation patterns. Cross-reference with computational models (e.g., SMILES: CCCCCO) for structural validation .
Q. How can synthetic routes for 5-(p-aminophenoxy)-1-pentanol be optimized to improve yield and purity?
- Methodological Answer : Use nucleophilic substitution reactions between p-aminophenol and 5-bromo-1-pentanol under controlled pH (8–10) and temperature (60–80°C). Monitor reaction progress via thin-layer chromatography (TLC). Purify via column chromatography with ethyl acetate/hexane gradients. Yield optimization may require inert atmospheres (N₂/Ar) to prevent oxidation of the amine group .
Q. What solvent systems are suitable for extracting 5-(p-aminophenoxy)-1-pentanol from bacterial cultures?
- Methodological Answer : Use polar aprotic solvents (e.g., dimethylformamide) for extraction due to the compound’s amphiphilic nature. Centrifugation at 10,000 rpm for 15 min removes cellular debris. Further purify via liquid-liquid extraction with dichloromethane/water phases. Validate purity using high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How do molecular dynamics (MD) simulations improve predictions of 5-(p-aminophenoxy)-1-pentanol’s phase behavior in multicomponent systems?
- Methodological Answer : Parameterize force fields (e.g., TAMie) using experimental vapor-liquid equilibrium (VLE) data. Simulate ternary systems (e.g., with n-hexane and polar additives) to assess hydrogen bonding and hydrophobic interactions. Validate simulations against experimental density, viscosity, and ultrasonic velocity data. Discrepancies in critical point predictions may arise from finite-size effects in MD .
Q. What statistical designs are effective for optimizing 5-(p-aminophenoxy)-1-pentanol’s role in polyhydroxyalkanoate (PHA) biosynthesis?
- Methodological Answer : Apply response surface methodology (RSM) with a central composite design (CCD) to test variables: 1-pentanol concentration (0.01–0.11 wt%), agitation rate (116–284 rpm), and incubation time (44–124 h). Use ANOVA to identify significant factors (p < 0.05) for PHA yield and 3-hydroxyvalerate (3HV) content. Surface plots reveal non-linear interactions between variables .
Q. How does 5-(p-aminophenoxy)-1-pentanol alter bacterial membrane fatty acid composition under stress conditions?
- Methodological Answer : Cultivate M. haematophila in media containing 1-pentanol (0.05–0.1 wt%). Analyze fatty acid methyl esters (FAMEs) via pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS). Chemometric analysis (e.g., PCA) distinguishes stress-induced changes (e.g., increased unsaturated fatty acids) from control samples. Observed shifts correlate with membrane fluidity adaptations .
Q. What contradictions exist between experimental and theoretical models for 5-(p-aminophenoxy)-1-pentanol’s combustion kinetics?
- Methodological Answer : Compare laminar flame speeds (423 K, 1 atm) and jet-stirred reactor oxidation data (530–1220 K, 10 atm) with kinetic models. Discrepancies in intermediate species profiles (e.g., aldehydes, ketones) suggest missing pathways in theoretical mechanisms. Refine models by incorporating pressure-dependent rate constants and isomerization reactions .
Q. How do conjugation pathways influence the hepatic metabolism of 5-(p-aminophenoxy)-1-pentanol analogs?
- Methodological Answer : Incubate radiolabeled analogs with rat liver microsomes. Identify primary metabolites (e.g., pentanoic acid derivatives) via HPLC. Detect secondary metabolites (glucuronides/sulfates) using enzymatic hydrolysis (β-glucuronidase/sulfatase). Quantify metabolite distribution: ~15% parent compound recovery after 4 h, indicating rapid conjugation .
Q. What molecular interactions dominate in ternary systems containing 5-(p-aminophenoxy)-1-pentanol, n-hexane, and polar additives?
- Methodological Answer : Measure excess parameters (adiabatic compressibility, acoustic impedance) to assess charge-transfer complexes. Theoretical models (Van Dael IMR, Junjie’s relation) predict ultrasonic velocity with χ² < 0.05. Dominant interactions include dipole-dipole forces (polar additives) and hydrogen bonding (1-pentanol/amine groups) .
Q. How does blending 5-(p-aminophenoxy)-1-pentanol with diesel affect engine performance and NOₓ emissions?
- Methodological Answer : Test blends (10–30% v/v) in a single-cylinder CI engine at 3000 rpm. Use load sweeps (0–2 kW) to measure brake-specific fuel consumption (BSFC) and NOₓ/CO emissions. Pt30 blends reduce NOₓ by 12–18% vs. diesel but increase BSFC by 8% due to lower energy density. Optimize trade-offs with exhaust gas recirculation (EGR) .
Properties
IUPAC Name |
5-(4-aminophenoxy)pentan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c12-10-4-6-11(7-5-10)14-9-3-1-2-8-13/h4-7,13H,1-3,8-9,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIFBNVGQGRKEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00142893 | |
Record name | 1-Pentanol, 5-(p-aminophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00142893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100055-08-1 | |
Record name | 1-Pentanol, 5-(p-aminophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100055081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pentanol, 5-(p-aminophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00142893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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